3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Beschreibung
This compound, with the molecular formula C₁₈H₁₅ClN₄O₂S (CAS: 878429-14-2), belongs to the class of triazolo-thiadiazole derivatives, which are fused heterocyclic systems containing both 1,2,4-triazole and 1,3,4-thiadiazole rings. Its structure features a 4-chlorophenoxymethyl group at position 3 and a 3,4-dimethoxyphenyl substituent at position 6 of the triazolo-thiadiazole core (Figure 1). The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups modulates its electronic properties and biological interactions. Synthesis typically involves cyclocondensation of triazole-thiol precursors with substituted carboxylic acids under reflux in phosphoryl chloride (POCl₃), as described in analogous protocols .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c1-24-14-8-3-11(9-15(14)25-2)17-22-23-16(20-21-18(23)27-17)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXCLVVBRSSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound “3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” primarily targets Poly (ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation.
Mode of Action
This compound interacts with its targets, leading to the inhibition of both PARP-1 and EGFR. The inhibition of PARP-1 prevents the repair of DNA damage, while the inhibition of EGFR disrupts cell signaling pathways that promote cell proliferation.
Biochemical Pathways
The compound affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage. By inhibiting EGFR, it disrupts the cell proliferation pathway, leading to the suppression of cell growth.
Pharmacokinetics
The compound’s potency against its targets suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound’s action results in significant cytotoxic activities against cancer cells, specifically MDA-MB-231 breast cancer cells. It induces apoptosis (programmed cell death) in these cells, arresting the cell cycle at the G2/M phase. This compound also modulates the expression of several genes involved in apoptosis, including upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulation of Bcl2.
Biologische Aktivität
The compound 3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 878430-30-9) is a member of the triazole family known for its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
- Molecular Formula: C18H15ClN4O3S
- Molecular Weight: 402.85 g/mol
- Structural Features: The compound features a triazole ring fused with a thiadiazole moiety and substituted aromatic groups that enhance its biological activity.
Anticancer Activity
Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways like PI3K/Akt and MAPK .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. It demonstrated comparable efficacy to standard antibiotics like streptomycin. Additionally, antifungal assays indicated effectiveness against common fungal pathogens .
Anti-inflammatory Effects
Triazole derivatives are noted for their anti-inflammatory properties:
- The compound has been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX in cellular models. This suggests potential therapeutic applications in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A series of experiments were conducted using various concentrations of the compound on MCF-7 cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to control groups.
Case Study 2: Antimicrobial Testing
In a comparative study against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results affirm the compound's potential as a broad-spectrum antimicrobial agent.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding: Molecular docking studies suggest strong binding affinity to targets like prostaglandin reductase (PTGR2), which is implicated in inflammatory processes.
- Cellular Pathways: The compound appears to modulate key signaling pathways involved in cell survival and apoptosis.
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Antimicrobial Activity
- Several studies have demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungi like Aspergillus niger . The presence of the chlorophenoxy and dimethoxy groups in the structure enhances the antimicrobial efficacy.
-
Antitumor Activity
- Research indicates that triazole derivatives can inhibit tubulin polymerization, leading to antitumor effects. The structural variations in the phenyl moiety of these compounds allow for tuning biological properties towards enhanced anticancer activity . Compounds similar to 3-[(4-Chlorophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and tested for their cytotoxic effects on human cancer cell lines .
- Antiviral Properties
Case Study 1: Antimicrobial Efficacy
A study conducted by Dhanapal et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activity. The results indicated that compounds with specific substituents exhibited high activity against E. coli and Bacillus subtilis, highlighting the potential of thiadiazoles in developing new antimicrobial agents .
Case Study 2: Antitumor Mechanism
Another investigation focused on the synthesis of triazole-thiadiazole hybrids and their antitumor mechanisms. The study revealed that certain derivatives inhibited cancer cell proliferation by disrupting microtubule formation, which is crucial for mitosis . This finding underscores the therapeutic promise of thiadiazole-based compounds in oncology.
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observations |
|---|---|---|
| Antimicrobial | E. coli, Staphylococcus aureus, Aspergillus niger | Significant inhibition observed |
| Antitumor | Human cancer cell lines (e.g., U937) | Inhibition of tubulin polymerization |
| Antiviral | Various viral strains | Potential interference with viral replication |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Triazolo-thiadiazoles exhibit diverse pharmacological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related derivatives:
Structural Analogues and Substituent Effects
Pharmacological Activity Trends
- Anticancer Activity: The target compound’s 4-chlorophenoxy group aligns with CPNT (), which showed significant tumor suppression in mice. Chlorine atoms enhance lipophilicity, aiding cellular uptake . Analogues with naphthoxy (CPNT) or pyridinyl () groups exhibit stronger anticancer effects than methoxy-substituted derivatives, likely due to enhanced π-π stacking with biomolecular targets .
- Anti-inflammatory Potential: The 3,4-dimethoxyphenyl group in the target compound mirrors substituents in PDE4 inhibitors (), where methoxy groups improve binding to hydrophobic pockets of enzymes like PDE4A . Compared to the p38 MAPK inhibitor (), the target lacks a 2-chlorophenyl group, which is critical for kinase domain interaction .
Antimicrobial Activity :
Research Findings and Structure-Activity Relationships (SAR)
- Electron-Donating Groups (e.g., OCH₃) : Enhance solubility but reduce antimicrobial potency. The 3,4-dimethoxyphenyl group in the target compound may favor CNS penetration due to increased hydrophilicity .
- Halogen Substituents (e.g., Cl) : Improve anticancer and antibacterial efficacy by modulating redox cycling and DNA intercalation .
- Heteroaromatic Moieties (e.g., pyridinyl) : Increase selectivity for kinase targets (e.g., PDE4, p38 MAPK) via hydrogen bonding with catalytic residues .
Vorbereitungsmethoden
Microwave-Assisted Cyclocondensation
The microwave method, adapted from protocols for analogous triazolothiadiazoles, offers rapid synthesis. 4-Amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (1.0 mmol) and 3,4-dimethoxybenzaldehyde (1.0 mmol) are refluxed in dry DMF with p-toluenesulfonic acid (p-TsOH, 0.03 mmol) under microwave irradiation (350 W, 4–6 min). The reaction proceeds via thio-Schiff base formation, followed by intramolecular cyclization to yield the target compound (82% yield).
Key advantages :
Conventional Thermal Cyclization
A modified Hoggarth synthesis involves refluxing the same precursors in DMF with p-TsOH for 10–12 hours. The slower thermal activation allows better control over crystalline product formation, albeit with a lower yield (68%).
One-Pot Polyphosphoric Acid (PPA)-Mediated Synthesis
Adapting the one-pot strategy, 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and 3,4-dimethoxybenzoic acid are heated in PPA at 180–200°C for 4 hours. The acidic medium facilitates simultaneous dehydration and cyclization, yielding the product in 75% yield.
Reaction Optimization and Mechanistic Insights
Role of Catalysts and Solvents
Substituent Effects
- Electron-donating 3,4-dimethoxyphenyl groups enhance electrophilic aromatic substitution at the thiadiazole’s C6 position.
- The 4-chlorophenoxymethyl moiety stabilizes the triazole ring via resonance, favoring cyclization.
Spectroscopic Characterization
1H NMR Analysis (CDCl3, 400 MHz)
IR Spectroscopy (KBr, cm⁻¹)
- 3200 (N–H stretch).
- 1245 (C–O–C asymmetric stretch).
- 1020 (C–S–C vibration).
Mass Spectrometry
Comparative Data Tables
Table 1. Synthesis Method Comparison
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Microwave | 350 W, 6 min, DMF/p-TsOH | 82 | 98.5% |
| Conventional | Reflux, 12 h, DMF/p-TsOH | 68 | 95.2% |
| PPA One-Pot | 200°C, 4 h, PPA | 75 | 97.8% |
Table 2. Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| 1H NMR | OCH3 (δ 3.92), OCH2 (δ 5.18), Ar–H (δ 7.85) |
| IR | 1245 cm⁻¹ (C–O–C), 1020 cm⁻¹ (C–S–C) |
| MS | m/z 471 [M+H]⁺ |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multistep reactions starting from substituted hydrazides. Key steps include cyclization with carbon disulfide, reaction with hydrazine hydrate, and condensation with phenoxyacetic acid derivatives in the presence of phosphorus oxychloride . Purity is validated via HPLC (≥95% purity) and structural confirmation via H NMR, IR spectroscopy, and elemental analysis. Recrystallization in ethanol/water mixtures improves yield and purity .
Q. Which spectroscopic techniques are critical for structural characterization?
X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for related triazolo-thiadiazoles . Complementary techniques include H/C NMR for substituent analysis, IR for functional group identification (e.g., C-S, C-N stretches), and mass spectrometry (EI-MS) for molecular weight confirmation .
Q. How do reaction conditions (e.g., solvent, temperature) influence synthesis efficiency?
Optimal conditions involve refluxing in ethanol or toluene (70–80°C) with NaH as a base for cyclization . Phosphorus oxychloride-mediated condensations require anhydrous conditions and precise stoichiometry (1:1 molar ratio of reactants) to minimize side products . Reaction times vary (2–18 hours), with longer durations improving yields for sterically hindered derivatives .
Q. What are the key physicochemical properties to evaluate during preclinical studies?
Prioritize solubility (in DMSO or aqueous buffers), logP (octanol-water partition coefficient) for permeability assessment, and thermal stability (melting point >200°C common for triazolo-thiadiazoles). ADME analysis (e.g., CYP450 interactions) is critical for pharmacokinetic profiling .
Q. How to design initial biological screening assays for this compound?
Start with broad-spectrum antimicrobial assays (Gram-positive/-negative bacteria, fungi) using broth microdilution (MIC determination) . For anticancer activity, use MTT assays on cell lines (e.g., HepG2, MCF-7) and flow cytometry to assess apoptosis (sub-G1 phase quantification) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern biological potency in triazolo-thiadiazoles?
Substituents at the 3- and 6-positions significantly modulate activity. For example:
- Antimicrobial activity : Chloro (e.g., 4-chlorophenoxy) and dichlorophenoxy groups enhance potency against Mycobacterium tuberculosis (MIC = 0.25 µg/mL) by improving target (e.g., 14α-demethylase) binding .
- Anticancer activity : Naphthyloxy or fluorophenyl groups increase selectivity for cancer cells via apoptosis induction (e.g., chromatin condensation in HepG2) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or p38 MAP kinase .
Q. How to resolve contradictions in reported biological activities across studies?
Discrepancies often arise from assay variations (e.g., inoculum size in antimicrobial tests) or substituent-specific effects. For example:
Q. What mechanistic insights explain its anticancer activity?
Proposed mechanisms include:
- Enzyme inhibition : Blocking COX-2 (IC <1 µM) or p38 MAP kinase, reducing pro-inflammatory cytokines (TNF-α, IL-1β) .
- Apoptosis induction : Upregulating caspase-3 and disrupting mitochondrial membrane potential, as shown in HepG2 cells via Hoechst staining .
- Cell cycle arrest : Accumulation in sub-G1 phase (flow cytometry) correlates with DNA fragmentation .
Q. How to optimize molecular docking studies for target identification?
Use high-resolution crystal structures (PDB: 3LD6 for 14α-demethylase or 1CX2 for COX-2 ). Parameterize ligands with Gaussian 09 (DFT/B3LYP) for charge optimization. Validate docking poses via molecular dynamics (100 ns simulations in GROMACS) to assess binding stability .
Q. What strategies address low solubility in in vitro assays?
- Chemical modification : Introduce polar groups (e.g., sulfonate, pyridinyl) without disrupting core pharmacophores .
- Formulation : Use DMSO stocks (<0.1% final concentration) or nanoemulsions (lecithin-based) to enhance aqueous dispersion .
- Prodrug design : Synthesize phosphate or acetylated derivatives for improved bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
